N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2O/c1-29-21-8-3-2-7-19(21)20(14-28-17-11-9-16(24)10-12-17)22(29)30-18-6-4-5-15(13-18)23(25,26)27/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBPGPXJWNCDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a unique structure that includes:
- A 4-chlorophenyl group
- An indole moiety
- A trifluoromethyl phenoxy group
This structural diversity contributes to its biological properties, particularly in pharmacological contexts.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including anticancer properties and potential effects on apoptosis pathways. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound shows promising anticancer effects:
-
Cell Viability Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated IC50 values in the low micromolar range, suggesting potent cytotoxicity:
- MCF-7 : IC50 = 0.65 µM
- HCT-116 : IC50 = 2.41 µM
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G1 phase and triggers apoptosis through increased caspase 3/7 activity, indicating a pathway for programmed cell death.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups, such as the trifluoromethyl group and the chlorophenyl moiety, appears crucial for enhancing biological activity. Comparative studies with related compounds show that modifications in these groups can significantly affect potency:
| Compound | Structure | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Structure | 0.65 (MCF-7), 2.41 (HCT-116) | High potency |
| Related Compound A | Structure | 1.93 (MCF-7) | Lower potency |
| Related Compound B | Structure | 5.13 (HCT-116) | Significantly less active |
Case Studies and Research Findings
Several research studies have investigated the biological activity of this compound:
- Study on Apoptosis Induction : A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups, highlighting its potential as an anticancer agent.
- In Vivo Studies : Preliminary animal studies have shown that administration of this compound can reduce tumor size significantly compared to untreated controls, further supporting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
